3-Chloro-4-(piperazin-1-yl)-1,2,5-thiadiazole dihydrochloride
Overview
Description
“3-Chloro-4-(piperazin-1-yl)benzonitrile” is a chemical compound with the formula C11H12ClN3 and a molecular weight of 221.69 . It’s also known as "3-chloro-4-(piperazin-1-yl)aniline" .
Synthesis Analysis
The synthesis of similar compounds, such as triazole-pyrimidine hybrids, involves designing, synthesizing, and characterizing the compounds using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .
Molecular Structure Analysis
The molecular structure of “3-Chloro-4-(piperazin-1-yl)benzonitrile” is characterized by the presence of a chloro group (Cl), a piperazinyl group, and a benzonitrile group .
Physical and Chemical Properties Analysis
“3-Chloro-4-(piperazin-1-yl)benzonitrile” is a solid with a melting point of 87 - 88 degrees Celsius .
Scientific Research Applications
Antibacterial and Antimicrobial Activities
Research has demonstrated that derivatives of 3-Chloro-4-(piperazin-1-yl)-1,2,5-thiadiazole exhibit significant antibacterial and antimicrobial properties. These compounds, including various thiadiazoles, triazoles, and oxadiazoles with the piperazine nucleus, have been synthesized and screened for their activities against bacteria such as Bacillus Subtilis and Escherichia Coli. Some showed moderate activity, indicating potential utility in developing new antibacterial agents (Deshmukh et al., 2017). Similarly, compounds bearing thiadiazole and piperazine scaffolds have been evaluated against various Gram-positive and Gram-negative bacteria, with some demonstrating good antibacterial activity (Foroumadi et al., 2007).
Antifungal and Antitumor Activities
Novel thiadiazole derivatives have shown promising antifungal and antitumor effects. For instance, 5-aryl-1,3,4-thiadiazole-based compounds, when evaluated for their cytotoxic potential against cancer cell lines like MCF-7 and HepG2, exhibited significant activity. These compounds induced cell cycle arrest and demonstrated the ability to induce apoptotic cell death, highlighting their potential as anticancer agents (El-Masry et al., 2022).
Anticonvulsant Activity
Some 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their anticonvulsant activity. Among them, compounds with specific substitutions showed potent anticonvulsant effects in preclinical models, indicating the therapeutic potential of these molecules for the treatment of seizure disorders (Harish et al., 2014).
Antimicrobial and Antiviral Activities
Research on 1,3,4-thiadiazole amide derivatives containing piperazine has demonstrated their potential in inhibiting bacterial and viral pathogens. Specific derivatives have shown inhibitory effects against pathogens like Xanthomonas campestris pv. oryzae and tobacco mosaic virus, suggesting their use in agricultural and pharmaceutical applications to control bacterial and viral infections (Xia, 2015).
Synthetic and Pharmaceutical Applications
Derivatives of 3-Chloro-4-(piperazin-1-yl)-1,2,5-thiadiazole have been synthesized for various applications, including as intermediates in the development of dual antihypertensive agents and nonionic surfactants with antimicrobial activities. These studies underscore the compound's versatility in the synthesis of novel pharmaceuticals and chemicals with potential therapeutic and industrial applications (Marvanová et al., 2016), (Abdelmajeid et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-chloro-4-piperazin-1-yl-1,2,5-thiadiazole;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN4S.2ClH/c7-5-6(10-12-9-5)11-3-1-8-2-4-11;;/h8H,1-4H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAAVOPSMGUSJDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NSN=C2Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl3N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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